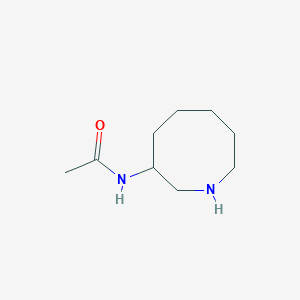
N-(Azocan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Azocan-3-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an azocane ring, which is a saturated eight-membered nitrogen-containing heterocycle, attached to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azocan-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of azocane with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Another method involves the use of azocane and acetyl chloride in the presence of a base like triethylamine. This reaction is also conducted at room temperature, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Azocan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the acetamide group.
Wissenschaftliche Forschungsanwendungen
N-(Azocan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Azocan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Azocan-3-yl)acetamide: Characterized by an azocane ring and an acetamide group.
N-(Piperidin-3-yl)acetamide: Contains a piperidine ring instead of an azocane ring.
N-(Morpholin-3-yl)acetamide: Features a morpholine ring in place of the azocane ring.
Uniqueness
This compound is unique due to the presence of the azocane ring, which imparts specific chemical and biological properties. The eight-membered ring structure provides distinct steric and electronic characteristics compared to six-membered rings like piperidine or morpholine. These differences can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N-(azocan-3-yl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-9-5-3-2-4-6-10-7-9/h9-10H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
PPHHWJACNFHOBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCCCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


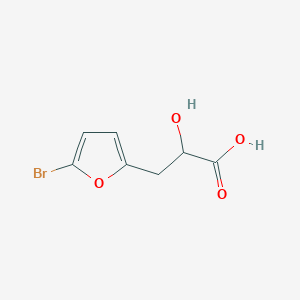
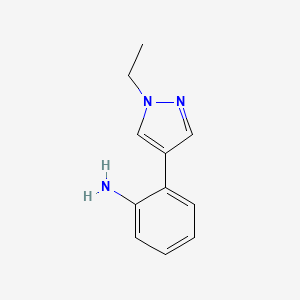

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)
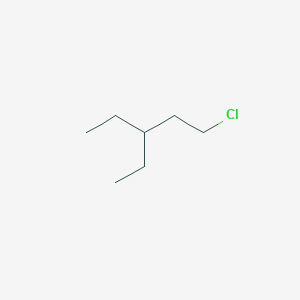
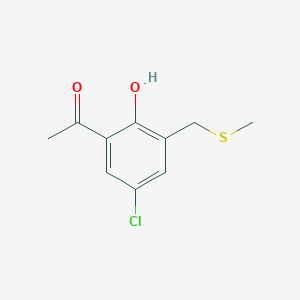
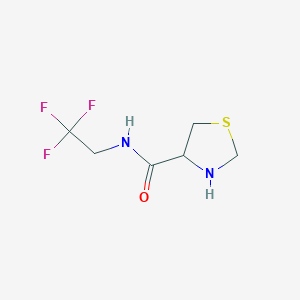
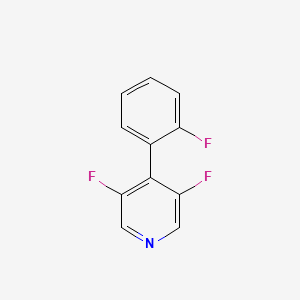
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)
![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
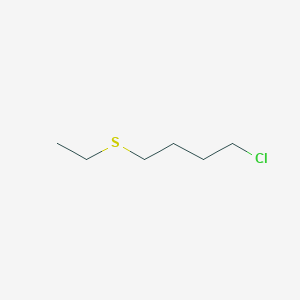
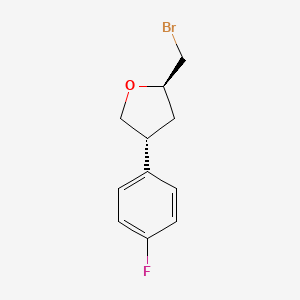
![1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
